Rojo Ponceau S

Descripción general

Descripción

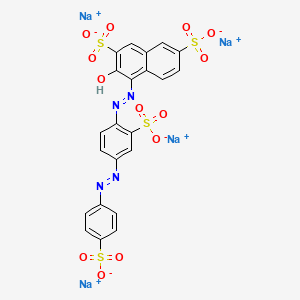

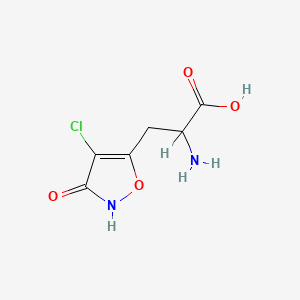

Ponceau S, also known as Acid Red 112, is a red diazo dye commonly used for reversible staining of proteins in Western blotting. It was introduced as an alternative to Coomassie Brilliant Blue staining in 1986. Ponceau S is valued for its ability to stain proteins without affecting their structure, making it useful for subsequent immunological detection and sequencing .

Aplicaciones Científicas De Investigación

Ponceau S has a wide range of scientific research applications, including:

Chemistry: Used as a pH indicator and in the synthesis of other dyes.

Biology: Commonly used for staining proteins in Western blotting, allowing for the visualization and quantification of protein bands.

Medicine: Employed in histological staining to visualize tissue samples.

Industry: Used in the textile industry for dyeing fabrics and in the food industry as a colorant.

Mecanismo De Acción

Target of Action

Ponceau S, also known as Acid Red 112, is a diazo dye that is primarily used for the reversible staining of proteins in Western blot . The primary targets of Ponceau S are proteins, specifically the positively charged amino groups and non-polar regions of proteins .

Mode of Action

Ponceau S interacts with its protein targets through non-covalent binding . It binds to the positively charged amino groups and non-polar regions of proteins, allowing it to stain proteins relatively equally .

Biochemical Pathways

The primary biochemical pathway affected by Ponceau S is protein detection in Western blotting. It allows for the visualization of protein bands on nitrocellulose or polyvinylidene fluoride (PVDF) membranes .

Pharmacokinetics

Its staining ability is influenced by the concentration of the dye and the type of acid used in the staining solution .

Result of Action

The result of Ponceau S action is the visualization of protein bands on a membrane. The staining results in pink-reddish protein bands that can be easily photographed .

Action Environment

The action of Ponceau S is influenced by several environmental factors. The pH of the staining solution is typically acidic due to the presence of acetic acid . The staining method works well regardless of the concentration of Ponceau S, acetic acid, or other types of acids .

Análisis Bioquímico

Biochemical Properties

Role in Biochemical Reactions: Ponceau S primarily serves as a reversible stain for proteins. It binds to protein bands on nitrocellulose or PVDF membranes, aiding in their detection. Unlike some other stains, Ponceau S does not interfere with downstream applications like immunoblotting and sequencing .

Interactions with Biomolecules: Ponceau S interacts with proteins, enzymes, and other biomolecules. Although its detection ability is relatively low, its reversibility makes it a popular choice. It does not harm proteins during staining, allowing subsequent analyses .

Cellular Effects

Influence on Cell Function: Ponceau S affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its impact on these processes depends on the specific proteins it binds to .

Temporal Effects in Laboratory Settings

Stability and Long-Term Effects: In laboratory settings, Ponceau S stability and degradation over time are crucial. Researchers should investigate any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Thresholds and Toxicity: Understanding dosage effects is essential. Researchers should explore the impact of different Ponceau S concentrations in animal models, including any threshold effects and potential toxicity at high doses .

Metabolic Pathways

Enzymes and Metabolite Levels: Ponceau S may interact with enzymes or cofactors involved in metabolic pathways. Investigating its effects on metabolic flux and metabolite levels will provide valuable insights .

Transport and Distribution

Cellular Localization: How Ponceau S is transported and distributed within cells and tissues matters. Identifying transporters or binding proteins and assessing its localization and accumulation will enhance our understanding .

Subcellular Localization

Targeting Signals and Modifications: Subcellular localization impacts Ponceau S activity. Researchers should explore targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ponceau S is synthesized through a diazotization reaction, where an aromatic amine is converted into a diazonium salt, which then reacts with another aromatic compound to form the azo dye. The typical reaction involves the following steps:

Diazotization: An aromatic amine is treated with sodium nitrite and hydrochloric acid to form a diazonium salt.

Coupling Reaction: The diazonium salt is then reacted with a coupling component, such as a phenol or an aromatic amine, to form the azo dye.

Industrial Production Methods

Industrial production of Ponceau S involves large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The process typically includes:

Preparation of Diazonium Salt: The aromatic amine is dissolved in water and treated with sodium nitrite and hydrochloric acid at low temperatures.

Coupling Reaction: The diazonium salt solution is added to a solution of the coupling component, and the reaction mixture is stirred until the dye precipitates.

Purification: The crude dye is filtered, washed, and dried to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions

Ponceau S undergoes various chemical reactions, including:

Oxidation: Ponceau S can be oxidized by strong oxidizing agents, leading to the breakdown of the azo bond.

Reduction: The azo bond in Ponceau S can be reduced by reducing agents, resulting in the formation of aromatic amines.

Substitution: Ponceau S can undergo electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium dithionite or zinc dust in acidic conditions.

Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.

Major Products

Oxidation: Breakdown products of the azo bond, including smaller aromatic compounds.

Reduction: Aromatic amines formed from the reduction of the azo bond.

Substitution: Substituted aromatic compounds depending on the electrophilic reagent used.

Comparación Con Compuestos Similares

Similar Compounds

Coomassie Brilliant Blue: Another dye used for protein staining, but it is not reversible and fixes the protein in the gel.

Amido Black: A dye used for staining proteins, but it has a higher detection limit compared to Ponceau S.

Colloidal Gold: A highly sensitive stain, but it is more expensive and not reversible.

Uniqueness of Ponceau S

Ponceau S is unique due to its reversible staining properties, low cost, and compatibility with various downstream applications such as immunoblotting and sequencing. Unlike Coomassie Brilliant Blue, Ponceau S does not fix the protein, allowing for further analysis .

Propiedades

Número CAS |

6226-79-5 |

|---|---|

Fórmula molecular |

C22H16N4NaO13S4 |

Peso molecular |

695.6 g/mol |

Nombre IUPAC |

3-hydroxy-4-[[2-sulfo-4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2,7-disulfonic acid |

InChI |

InChI=1S/C22H16N4O13S4.Na/c27-22-20(43(37,38)39)10-12-9-16(41(31,32)33)6-7-17(12)21(22)26-25-18-8-3-14(11-19(18)42(34,35)36)24-23-13-1-4-15(5-2-13)40(28,29)30;/h1-11,27H,(H,28,29,30)(H,31,32,33)(H,34,35,36)(H,37,38,39); |

Clave InChI |

LWDPZJSSZULIHT-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

SMILES canónico |

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.[Na] |

Apariencia |

A crystalline solid |

Key on ui other cas no. |

6226-79-5 |

Descripción física |

Dark reddish-brown to brown powder; [Eastman Kodak MSDS] |

Pictogramas |

Irritant |

Sinónimos |

3-Hydroxy-4-[2-[2-sulfo-4-[2-(4-sulfophenyl)diazenyl]phenyl]diazenyl]-2,7-naphthalenedisulfonic acid tetrasodium salt |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1,3,5(17),11(16)-tetraene;hydrochloride](/img/structure/B1662307.png)

![2-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole trihydrochloride](/img/structure/B1662311.png)

![(3aS,6S,6aS)-3-Oxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid](/img/structure/B1662312.png)

![(6aR,10aR)-3-(6-imidazol-1-yl-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol;hydrochloride](/img/structure/B1662317.png)